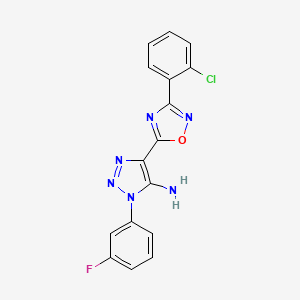

![molecular formula C18H17Cl2NO4S2 B2636658 7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-thiazepane CAS No. 1705506-66-6](/img/structure/B2636658.png)

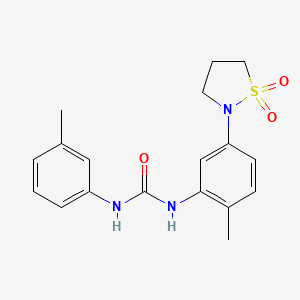

7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-thiazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

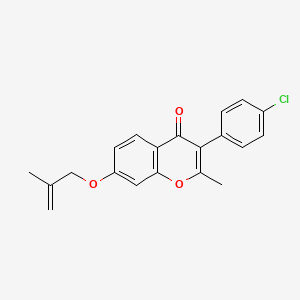

The compound is a complex organic molecule. It contains a benzo[d][1,3]dioxole moiety, which is a common feature in many organic compounds, including certain types of benzylisoquinoline alkaloids .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as benzylisoquinoline alkaloids, have been synthesized using methods like Pd-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution .Molecular Structure Analysis

The molecular structure of this compound seems to be complex, with a benzo[d][1,3]dioxole moiety. This structure is common in certain types of benzylisoquinoline alkaloids .Scientific Research Applications

Synthesis and Chemical Properties

Compounds with structures similar to 7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-thiazepane have been synthesized through various chemical reactions, showcasing their versatility in organic synthesis. For instance, novel substituted 1,5-benzothiazepines containing 1,4-benzodioxane sulfonyl moieties have been efficiently synthesized, demonstrating the potential of these compounds in the development of new chemical entities with diverse biological activities (Chhakra, Mukherjee, Singh, & Chauhan, 2019). These syntheses often involve reactions under specific conditions to yield compounds with high purity and defined structural characteristics.

Anticancer Activity

A significant area of application for these compounds is in the field of cancer research, where they have been evaluated for their anticancer properties. Research has shown that novel benzo[d][1,3]dioxoles-fused 1,4-thiazepines, designed via a molecular hybridization approach, possess remarkable antitumor activities (Wu, Yang, Peng, & Sun, 2017). These compounds, synthesized in very good yields, have been assessed on different human cancer cell lines, with some showing potency that surpasses established chemotherapeutic agents.

Antimicrobial and Antiproliferative Activities

The antimicrobial and antiproliferative properties of these compounds have also been explored, revealing their potential as templates for developing new antimicrobial agents. For instance, thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety have been synthesized and evaluated for their antimicrobial and anti-proliferative activities, indicating their potential utility in addressing various bacterial infections and cancer cell lines (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Pharmacological Profile

The pharmacological significance of benzothiazepines, a related class of compounds, underscores the diverse biological activities these molecules can exhibit. A review on the pharmacological and synthetic profile of benzothiazepine highlighted their utility across various therapeutic areas, including their role as coronary vasodilators, tranquilizers, antidepressants, and calcium channel blockers (Dighe, Vikhe, Tambe, Dighe, Dengale, & Dighe, 2015). This breadth of activity demonstrates the compound's versatility and potential as a foundational structure for new drug development.

Properties

IUPAC Name |

7-(1,3-benzodioxol-5-yl)-4-(2,5-dichlorophenyl)sulfonyl-1,4-thiazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO4S2/c19-13-2-3-14(20)18(10-13)27(22,23)21-6-5-17(26-8-7-21)12-1-4-15-16(9-12)25-11-24-15/h1-4,9-10,17H,5-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVONWUMGBGQGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

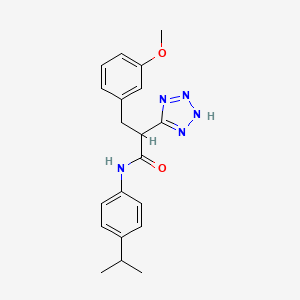

![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2636575.png)

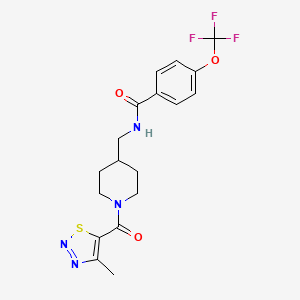

![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2636583.png)

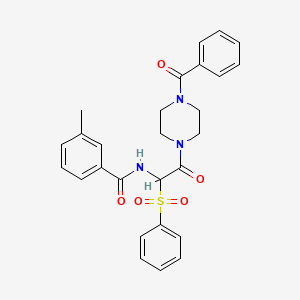

![9-(2-Ethenylsulfonylethyl)-1-methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2636587.png)

![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2636596.png)